molecular formula C17H22FNO4 B2631744 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone CAS No. 2320573-81-5

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone

Cat. No. B2631744
CAS RN: 2320573-81-5
M. Wt: 323.364
InChI Key: JNTXHQSQFBBASN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, density, and chemical stability. Spectroscopic properties may also be included .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular processes, and its overall effects in organisms .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying appropriate handling and disposal procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about the compound’s future use and impact .

properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-21-14-7-6-13(15(22-2)16(14)23-3)17(20)19-11-4-5-12(19)9-10(18)8-11/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXHQSQFBBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2C3CCC2CC(C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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